molecular formula C10H8N2O2 B095959 5-Phenyluracil CAS No. 15761-83-8

5-Phenyluracil

Cat. No. B095959
CAS RN: 15761-83-8
M. Wt: 188.18 g/mol
InChI Key: UIKIQOAXFYAWPW-UHFFFAOYSA-N
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Patent
US09428465B2

Procedure details

1-Benzhydryl-5-phenyl-pyrimidine-2,4-dione (0.13 g, 0.35 mmol) was added to solution of triflic acid (0.09 mL, 0.99 mmol) in TFA (0.87 mL) cooled to 0° C. The reaction mixture was stirred for 2 hrs and then quenched by addition of ice. The white precipitate was filtered and dried. The filtrate was diluted with EtOAc and the two phases were separated. The aqueous layer was further extracted with EtOAc (3×15 mL), the combined organic phases were dried over Na2SO4 and the solvent was removed under reduced pressure. The crude was taken up with a 1:1 dichloromethane/diethyl ether mixture; the product precipitated as white solid that was filtered and combined to the first fraction isolated (0.06 g, 65%). Analytical data were consistent with those reported in the literature (J. Org. Chem. 1990, 55, 1396-1399); 1H NMR (400 MHz, DMSO-d6) δ 7.25-7.30 (m 1H), 7.32-7.39 (m, 2H), 7.51-7.56 (m 2H), 7.60 (s 1H), 11.10 (br s, 1H), 11.22 (br s, 1H). MS (ESI) m/z: 187 [M-H]−.
Name
1-Benzhydryl-5-phenyl-pyrimidine-2,4-dione
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Name
Quantity
0.87 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:14]1[CH:19]=[C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:17](=[O:26])[NH:16][C:15]1=[O:27])(C1C=CC=CC=1)C1C=CC=CC=1.OS(C(F)(F)F)(=O)=O>C(O)(C(F)(F)F)=O>[C:20]1([C:18]2[C:17](=[O:26])[NH:16][C:15](=[O:27])[NH:14][CH:19]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
1-Benzhydryl-5-phenyl-pyrimidine-2,4-dione
Quantity
0.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(NC(C(=C1)C1=CC=CC=C1)=O)=O
Name
Quantity
0.09 mL
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Name
Quantity
0.87 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of ice
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The filtrate was diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
the two phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with EtOAc (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product precipitated as white solid
FILTRATION
Type
FILTRATION
Details
that was filtered
CUSTOM
Type
CUSTOM
Details
isolated (0.06 g, 65%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.